molecular formula C7H6F2O B2478356 2,4-Difluoro-5-methylphenol CAS No. 1378584-21-4

2,4-Difluoro-5-methylphenol

Cat. No.: B2478356
CAS No.: 1378584-21-4
M. Wt: 144.121
InChI Key: PIZJQSMUUZODED-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylphenol (CAS: 854658-73-4, molecular formula: C₇H₆F₂O) is a fluorinated phenolic compound characterized by fluorine substituents at the 2- and 4-positions and a methyl group at the 5-position of the benzene ring. With a molecular weight of 144.12 g/mol, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its synthesis often involves protective group strategies; for example, a patent describes its preparation using TIPS-Cl (triisopropylsilyl chloride) to protect the hydroxyl group under imidazole catalysis in DMF . The compound is commercially available at 97% purity, as noted in specialty chemical catalogs .

Properties

IUPAC Name

2,4-difluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZJQSMUUZODED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378584-21-4
Record name 2,4-difluoro-5-methylphenol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,4-difluoro-5-nitrotoluene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired phenol .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2,4-Difluoro-5-methylphenol serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
  • Reactivity Studies : The compound is used to study reaction mechanisms involving fluorinated compounds, which are significant in medicinal chemistry and materials science.

Biology

  • Antimicrobial Activity : Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms.
  • Cellular Mechanisms : The compound's hydroxyl group can form hydrogen bonds with biological macromolecules, potentially affecting enzyme activity and cellular processes. This interaction is crucial for understanding its biological effects and mechanisms of action.

Medicine

  • Drug Development : Due to its unique chemical characteristics, this compound is being explored for potential pharmaceutical applications. Its structure may enhance drug solubility and stability, making it a candidate for further investigation in drug formulation .
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, compounds derived from similar structures have shown promising results in inhibiting tumor cell growth in vitro .

Industrial Applications

  • Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals that require specific properties imparted by fluorine atoms. These chemicals find applications in various sectors including agrochemicals and materials science .
  • Material Science : The compound's unique properties make it suitable for developing materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various phenolic compounds included tests on this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In a recent investigation into drug candidates targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutations, derivatives of phenolic compounds were screened for their ability to enhance CFTR function. Compounds similar to this compound showed promising results in improving chloride ion transport across cell membranes .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The difluoromethyl group in 2-(Difluoromethyl)-5-fluorophenol increases electron-withdrawing effects, likely lowering the pKa of the phenolic hydroxyl compared to the methyl-substituted analog . The methoxy and benzyl alcohol groups in 2,3-Difluoro-5-methoxy-4-methylbenzylalcohol broaden its reactivity, enabling participation in etherification and oxidation reactions .
  • Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 188.17 g/mol for the benzyl alcohol derivative) exhibit reduced solubility in polar solvents compared to simpler fluorophenols like this compound .

Biological Activity

2,4-Difluoro-5-methylphenol (DFMP) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of DFMP, supported by data tables and relevant research findings.

DFMP is characterized by the presence of two fluorine atoms and a methyl group on a phenolic ring. Its chemical structure can be represented as follows:

C7H6F2O\text{C}_7\text{H}_6\text{F}_2\text{O}

The fluorine substituents significantly influence its physicochemical properties, including lipophilicity and metabolic stability.

Synthesis

DFMP can be synthesized through various methods, including nucleophilic aromatic substitution and electrophilic fluorination. These methods allow for the selective introduction of fluorine atoms onto the aromatic ring, enhancing the compound's biological activity.

Antimicrobial Activity

DFMP has shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies indicate that DFMP exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported for DFMP range from 20 to 40 μg/mL, indicating moderate potency compared to standard antibiotics .
  • Antifungal Activity : DFMP also demonstrates antifungal effects against species like Candida albicans and Aspergillus niger, with inhibition rates varying based on structural modifications of the compound .

The mechanism by which DFMP exerts its antimicrobial effects is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of fluorine atoms enhances the lipophilicity of DFMP, facilitating its penetration into microbial cells and leading to increased cytotoxicity .

Data Table: Biological Activity Summary

Activity Pathogen MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus20-28
AntibacterialEscherichia coli24-40
AntifungalCandida albicans32-42
AntifungalAspergillus niger30-50

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of DFMP in vitro against multiple strains of S. aureus. Results indicated that DFMP not only inhibited bacterial growth but also reduced biofilm formation by approximately 60%, suggesting its potential as an adjunctive therapy in treating resistant infections .

Case Study 2: Antifungal Activity

In another study focusing on antifungal activity, DFMP was tested against clinical isolates of Candida. The compound demonstrated significant antifungal activity with an MIC comparable to conventional antifungals, indicating its potential for therapeutic use in fungal infections resistant to standard treatments .

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